For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1H-Pyrazole-3-carbaldehyde: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 1H-Pyrazole-3-carbaldehyde. This versatile heterocyclic aldehyde is a crucial building block in medicinal chemistry and materials science, valued for its reactivity and the biological activity of its derivatives.
Chemical Structure and Identification
1H-Pyrazole-3-carbaldehyde is an organic compound featuring a five-membered pyrazole ring with a carbaldehyde group attached at the 3-position. The presence of both the aromatic heterocyclic ring and the reactive aldehyde group makes it a valuable intermediate in organic synthesis.
| Identifier | Value |
| IUPAC Name | 1H-Pyrazole-3-carbaldehyde |
| CAS Number | 3920-50-1[1][2] |
| Molecular Formula | C₄H₄N₂O[1][2][3] |
| Molecular Weight | 96.09 g/mol [1][2][3] |
| SMILES String | O=Cc1cc[nH]n1[3] |
| InChI Key | ICFGFAUMBISMLR-UHFFFAOYSA-N[3] |
| Appearance | Light brown to yellow solid[1] |
| Storage | Store at 0-8°C[1], under inert gas (nitrogen or Argon) at 2-8°C[4] |
Physicochemical Properties
Quantitative data regarding the physical and chemical properties of 1H-Pyrazole-3-carbaldehyde are summarized below.
| Property | Value |
| Form | Solid[3] |
| Purity | ≥ 95% (HPLC)[1] |
| Storage Class | 11 - Combustible Solids[3] |
Note: Specific values for melting point and boiling point are not consistently available for 1H-Pyrazole-3-carbaldehyde itself, with data often referring to its derivatives like 1-Methyl-1H-pyrazole-3-carbaldehyde (Boiling Point: 218.9±13.0°C)[4] or 3-Phenyl-1H-pyrazole-4-carboxaldehyde (Melting Point: 142-147 °C).
Experimental Protocols
Synthesis of 1H-Pyrazole-3-carbaldehyde
The synthesis of pyrazole carbaldehydes is often achieved through methods like the Vilsmeier-Haack reaction or the oxidation of corresponding alcohols.[5][6]
Method 1: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds. For pyrazole-carbaldehydes, this typically involves the cyclization of hydrazones using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[7][8][9]
-
Step 1: Hydrazone Formation: A substituted acetophenone is condensed with a hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., concentrated HCl), and refluxed for several hours.[7][9]
-
Step 2: Vilsmeier Cyclization: The resulting hydrazone is treated with the Vilsmeier-Haack reagent (POCl₃ and DMF).[8][9] The reaction mixture is typically stirred at an elevated temperature (e.g., 60-90°C) for several hours.[7][9]
-
Step 3: Work-up: The reaction is quenched by pouring it into crushed ice and neutralized with a base like sodium bicarbonate (NaHCO₃).[9] The precipitated product is then filtered, dried, and purified, often by recrystallization from a suitable solvent like methanol.[9]
Method 2: Oxidation of 1H-Pyrazol-3-ylmethanol
This method involves the selective oxidation of the primary alcohol group of the corresponding pyrazole methanol to an aldehyde.
-
Reactants: 1H-Pyrazol-3-ylmethanol and a suitable oxidizing agent.
-
Procedure: A mild oxidizing agent is used to prevent over-oxidation to the carboxylic acid. The reaction conditions, including temperature and solvent, are optimized to maximize the yield of the aldehyde.
-
Monitoring: The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
Spectroscopic Characterization
The structure of 1H-Pyrazole-3-carbaldehyde and its derivatives is confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For a pyrazole ring, characteristic signals for the protons on the ring and the aldehyde proton (typically around δ 9.4-10.09 ppm) are expected.[7][9]
-
¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms. The carbonyl carbon of the aldehyde group typically appears significantly downfield (around δ 182.9 ppm).[7]
-
General Protocol: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The spectrum is recorded on an NMR spectrometer (e.g., 300 MHz).[7] Tetramethylsilane (TMS) is commonly used as an internal standard.[7]
Infrared (IR) Spectroscopy:
-
Principle: IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Signals: Key absorption bands would include a strong C=O stretch for the aldehyde (around 1695 cm⁻¹) and C=N stretching for the pyrazole ring.[7][9]
-
General Protocol: The IR spectrum can be recorded using a KBr pellet method for solid samples or as a thin film for liquids on an FTIR spectrometer.[9]
Reactivity and Applications
1H-Pyrazole-3-carbaldehyde is a valuable synthon due to its dual reactivity. The aldehyde group can participate in various reactions such as condensation, oxidation, reduction, and the formation of Schiff bases.[1][2] The pyrazole ring itself can be further functionalized.
This compound serves as a critical intermediate in the development of a wide range of biologically active molecules.[1][10]
-
Pharmaceuticals: It is a key building block for synthesizing pyrazole derivatives with demonstrated anti-inflammatory, anti-cancer, and antimicrobial properties.[1][11] The pyrazole scaffold is present in several FDA-approved drugs.[10]
-
Agrochemicals: It is utilized in the creation of herbicides and fungicides, contributing to crop protection.[1][11]
-
Materials Science: The compound is explored for its potential in creating novel polymers and resins.[1]
-
Metal-Organic Chemistry: It can be used as a raw material for synthesizing Schiff base ligands for metal-organic compounds.[2]
Visualized Workflows and Pathways
The following diagrams illustrate the synthesis and application of 1H-Pyrazole-3-carbaldehyde.
Caption: General workflow for the synthesis and characterization of 1H-Pyrazole-3-carbaldehyde.
Caption: Role of 1H-Pyrazole-3-carbaldehyde as a precursor in drug and agrochemical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1) [cuikangsynthesis.com]
- 3. 1H-Pyrazole-3-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 27258-32-8 CAS MSDS (1-METHYL-1H-PYRAZOLE-3-CARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
